

# (Rac)-Zevaquenabant: In Vivo Experimental Protocols and Application Notes

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Compound of Interest		
Compound Name:	(Rac)-Zevaquenabant	
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### Introduction

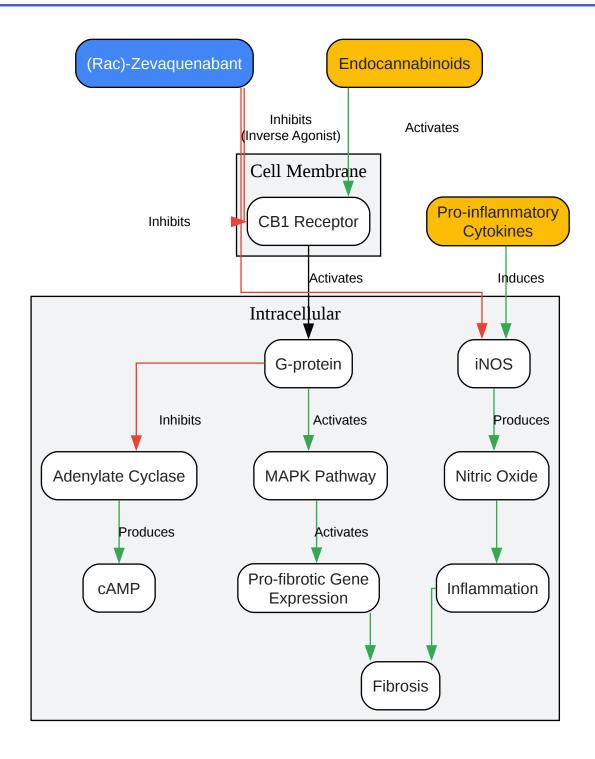
(Rac)-Zevaquenabant, also known as (Rac)-MRI-1867, is a peripherally restricted, orally bioavailable dual-target inhibitor of the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS).[1] As a CB1R inverse agonist, it counteracts the signaling of the endocannabinoid system, which is often upregulated in fibrotic and metabolic diseases. Its concurrent inhibition of iNOS, a key enzyme in the production of nitric oxide that can contribute to inflammation and tissue damage, provides a multi-faceted therapeutic approach. Preclinical studies have demonstrated the potential of (Rac)-Zevaquenabant in a variety of in vivo models of fibrotic and metabolic diseases, including liver fibrosis, obesity-induced chronic kidney disease, and pulmonary fibrosis.

This document provides detailed application notes and experimental protocols for the in vivo use of **(Rac)-Zevaquenabant**, based on published preclinical research. The aim is to equip researchers with the necessary information to design and execute robust in vivo studies to further evaluate the therapeutic potential of this compound.

### Signaling Pathway and Mechanism of Action

**(Rac)-Zevaquenabant** exerts its therapeutic effects by modulating the CB1R and iNOS signaling pathways. The following diagram illustrates the key interactions.





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Caption: Mechanism of Action of (Rac)-Zevaquenabant.

## In Vivo Experimental Data Summary



The following tables summarize the quantitative data from key in vivo studies investigating the efficacy of **(Rac)-Zevaquenabant** in various disease models.

**Table 1: Liver Fibrosis Model** 

Parameter	Vehicle Control	(Rac)-Zevaquenabant (MRI-1867)
Animal Model	C57BL/6J mice	C57BL/6J mice
Disease Induction	Carbon tetrachloride (CCl4)	Carbon tetrachloride (CCI4)
Dose & Route	Vehicle (oral gavage)	3 mg/kg/day (oral gavage)
Treatment Duration	4 weeks	4 weeks
Liver Hydroxyproline (μg/g)	Data not specified	Significantly reduced vs. vehicle
Collagen Deposition (%)	Data not specified	Significantly reduced vs. vehicle
Hepatic Stellate Cell Activation	Data not specified	Significantly reduced vs. vehicle
Reference	Cinar R, et al. JCI Insight. 2016.	Cinar R, et al. JCI Insight. 2016.

**Table 2: Obesity-Induced Chronic Kidney Disease Model** 



Parameter	Vehicle Control (High-Fat Diet)	(Rac)-Zevaquenabant (MRI-1867)
Animal Model	C57BL/6J mice	C57BL/6J mice
Disease Induction	High-Fat Diet (HFD)	High-Fat Diet (HFD)
Dose & Route	Vehicle (oral gavage)	3 mg/kg/day (oral gavage)
Treatment Duration	28 days	28 days
Albumin-to-Creatinine Ratio (ACR)	Elevated	Significantly reduced vs. vehicle
Glomerular Volume (μm³)	Increased	Significantly reduced vs. vehicle
Renal Fibrosis Markers (Collagen IV, α-SMA)	Increased	Significantly reduced vs. vehicle
Reference	Udi S, et al. Br J Pharmacol. 2020.	Udi S, et al. Br J Pharmacol. 2020.

**Table 3: Pulmonary Fibrosis Model** 

Parameter	Vehicle Control	(Rac)-Zevaquenabant (INV- 101)
Animal Model	Mice (strain not specified)	Mice (strain not specified)
Disease Induction	Bleomycin	Bleomycin
Dose & Route	Vehicle	Not specified
Treatment Duration	Not specified	Not specified
Ashcroft Score (Fibrosis)	Elevated	Statistically significant reduction vs. vehicle
Reference	Inversago Pharma, ERS Congress 2022.[2][3]	Inversago Pharma, ERS Congress 2022.[2][3]

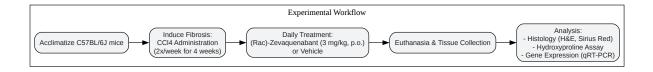
## **Detailed Experimental Protocols**

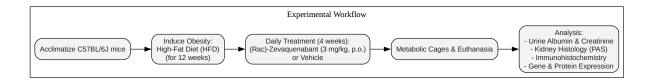


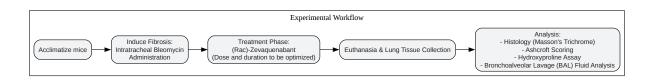
The following are detailed protocols for in vivo experiments based on the cited literature.

## Protocol 1: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice

This protocol describes the induction of liver fibrosis using CCl4 and subsequent treatment with (Rac)-Zevaquenabant.







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### References

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